3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid
Overview
Description
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C17H15FO3. It is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-fluoro-4-(1-phenylethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction pathways with optimizations for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]propanoic acid
- 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-yn-1-ol
- 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-yn-1-one
Uniqueness
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of a fluoro group and a phenylethoxy moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
(E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXKFNNDIYLRV-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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